

Application Notes and Protocols for Antibody Labeling using Azide-PEG-COOH

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Compound of Interest

Compound Name: N33-TEG-COOH

Cat. No.: B1666433

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These application notes provide a detailed protocol for the covalent modification of antibodies with an Azide-PEG-COOH linker. This process introduces an azide group onto the antibody, which can then be used for subsequent bioconjugation reactions, such as "click chemistry."^[1] This method is a cornerstone for the development of advanced biotechnological tools, including antibody-drug conjugates (ADCs) and fluorescently labeled antibodies for imaging applications.^[1]

The protocol described herein utilizes carbodiimide chemistry to activate the carboxyl groups on the Azide-PEG-COOH linker, enabling its reaction with primary amines (e.g., lysine residues) on the antibody. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.

Principle of the Reaction

The conjugation is a two-step process designed to efficiently label the antibody with the azide-functionalized PEG linker. First, the carboxylic acid group on the Azide-PEG-COOH is activated using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester is introduced to the antibody solution, where it reacts with primary amines on the surface of the antibody to form a stable amide bond.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the labeling of antibodies with Azide-PEG-COOH.

Materials Required

- Antibody: Purified antibody at a concentration of 1-10 mg/mL.
- Azide-PEG-COOH: Heterobifunctional PEG linker.
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3-8.5. Amine-free buffers are crucial.
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Prepare a 100 mM stock solution in anhydrous DMSO or water immediately before use.
- NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide): Prepare a 100 mM stock solution in anhydrous DMSO or water immediately before use.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.
- Purification: Desalting column or dialysis cassette (10K MWCO).
- Anhydrous DMSO or DMF: For dissolving reagents.

Step-by-Step Experimental Protocol

1. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer at a concentration of 2-5 mg/mL. If necessary, perform a buffer exchange into the Coupling Buffer using a desalting column or dialysis.

2. Preparation of Reagent Stock Solutions:

- Equilibrate vials of Azide-PEG-COOH, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent condensation.
- Prepare a 10-50 mM stock solution of Azide-PEG-COOH in anhydrous DMSO or DMF.

- Prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water. These solutions are moisture-sensitive and should be prepared immediately before use.

3. Activation of Azide-PEG-COOH:

- In a microcentrifuge tube, combine a 50- to 100-fold molar excess of EDC and NHS/Sulfo-NHS with the desired amount of Azide-PEG-COOH in Activation Buffer.
- Incubate for 15-30 minutes at room temperature with gentle mixing.

4. Conjugation to Antibody:

- Immediately add the activated Azide-PEG-COOH solution to the antibody solution. A 10- to 50-fold molar excess of the linker relative to the antibody is a common starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

5. Quenching the Reaction:

- Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
- Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

6. Purification of the Antibody Conjugate:

- Remove unreacted Azide-PEG-COOH linker, crosslinking reagents, and quenching buffer by size-exclusion chromatography (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).

7. Characterization and Storage:

- Determine the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.
- Assess the degree of labeling (DOL), which is the average number of azide molecules per antibody, using techniques such as mass spectrometry.
- Analyze the integrity and purity of the conjugate using SDS-PAGE.
- Store the azide-labeled antibody under the same conditions that are optimal for the unlabeled antibody.

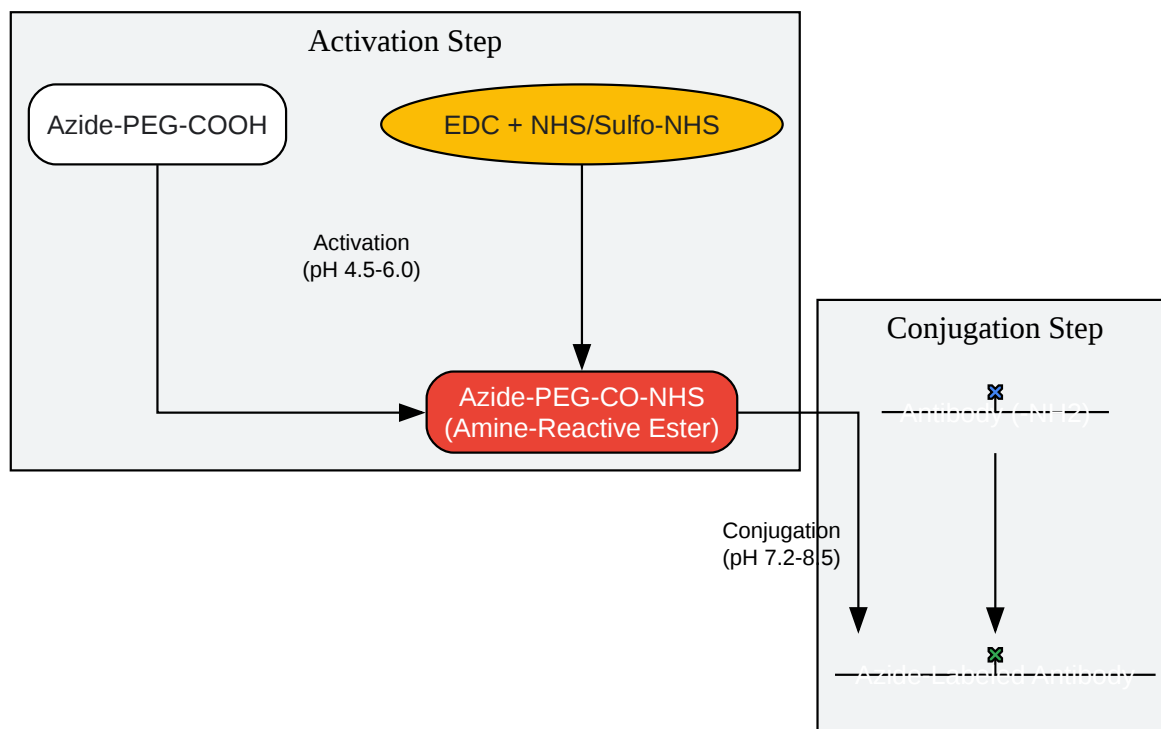
Quantitative Data Summary

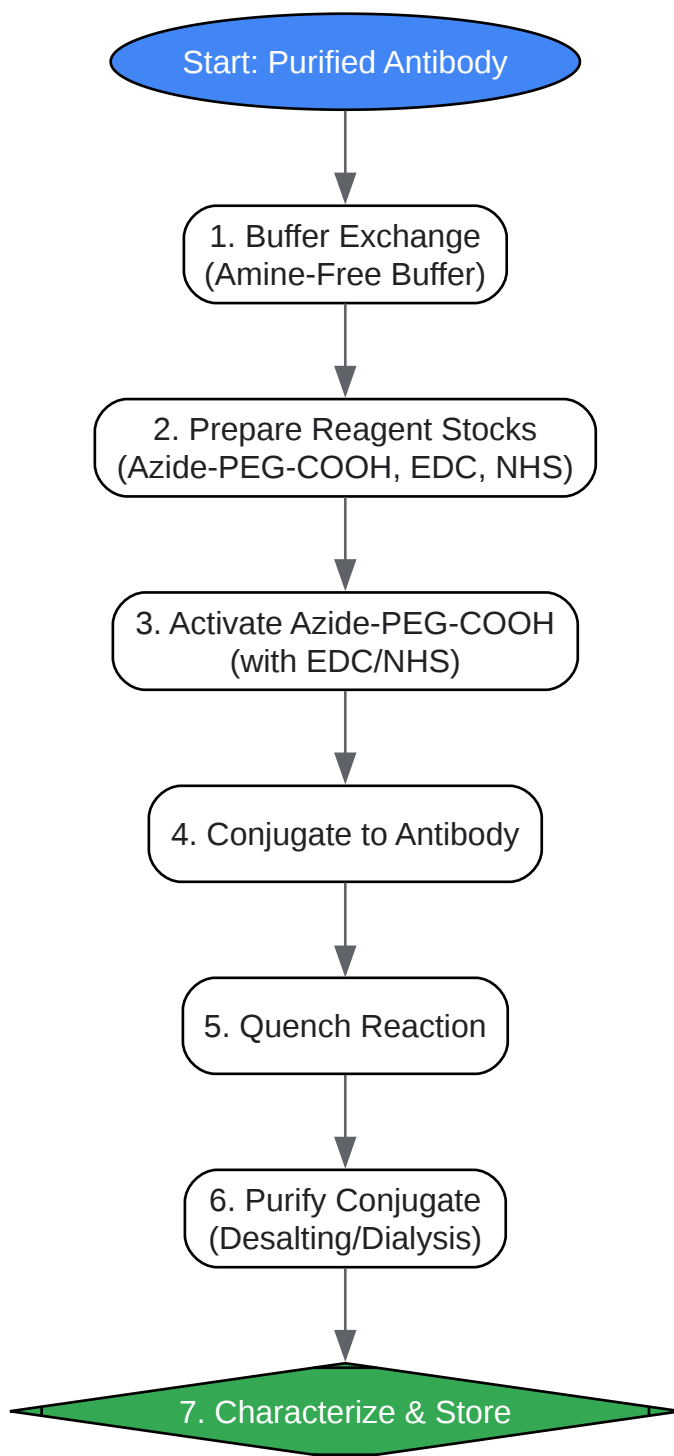
The degree of labeling (DOL) is a critical parameter and can be controlled by adjusting the reaction conditions. The following table provides a general guideline for achieving a desired DOL on a typical IgG antibody. These values are illustrative and should be optimized for each specific antibody and application.

Molar Excess of Linker	Reaction pH	Expected DOL
10-fold	8.3-8.5	Low (1-3)
20-fold	8.3-8.5	Medium (4-6)
50-fold	8.3-8.5	High (>7)

Visualizations

Chemical Reaction Pathway





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References

- 1. encapsula.com [encapsula.com]
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